molecular formula C13H7F6NO B1626257 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane CAS No. 57120-54-4

2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane

Cat. No.: B1626257
CAS No.: 57120-54-4
M. Wt: 307.19 g/mol
InChI Key: ZRNRGGNAVKYDQA-UHFFFAOYSA-N
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Description

2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane is a synthetic organic compound with the molecular formula C13H7F6NO and a molecular weight of 307.19 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a quinoline ring, which is further connected to an oxirane (epoxide) ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane typically involves the reaction of 2,8-bis(trifluoromethyl)quinoline with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxirane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison: 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and biological activity compared to other similar compounds. The trifluoromethyl groups enhance its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO/c14-12(15,16)8-3-1-2-6-7(9-5-21-9)4-10(13(17,18)19)20-11(6)8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNRGGNAVKYDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482618
Record name 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57120-54-4
Record name 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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